molecular formula C11H12N2O6 B1266561 Tert-butyl 3,5-dinitrobenzoate CAS No. 5342-97-2

Tert-butyl 3,5-dinitrobenzoate

Cat. No. B1266561
CAS RN: 5342-97-2
M. Wt: 268.22 g/mol
InChI Key: JETCTPYQTQUQPA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tert-butyl 3,5-dinitrobenzoate involves palladium-catalyzed Suzuki reactions, demonstrating high yields and specificity under optimized conditions. Qi Zhang et al. (2022) detailed a synthesis pathway involving palladium catalysis to achieve a yield of 96.7% under specific reaction conditions, highlighting the efficiency of this method in synthesizing tert-butyl derivatives (Qi Zhang et al., 2022).

Molecular Structure Analysis

The molecular structure of tert-butyl 3,5-dinitrobenzoate and related compounds has been elucidated through various spectroscopic and X-ray diffraction techniques, providing insights into the compound's conformation and stability. For instance, the crystal structure of related tert-butyl compounds has been determined, revealing details about intermolecular hydrogen bonds and the overall three-dimensional network structure, which plays a crucial role in the stability and reactivity of these compounds (叶姣 et al., 2015).

Chemical Reactions and Properties

Tert-butyl 3,5-dinitrobenzoate participates in various chemical reactions, serving as an intermediate in the synthesis of more complex molecules. Its reactivity has been exploited in the formation of coordination polymers, demonstrating the compound's versatility in forming diverse molecular architectures through solvent-dependent self-assembly processes (V. Pedireddi & S. Varughese, 2004).

Physical Properties Analysis

The physical properties of tert-butyl 3,5-dinitrobenzoate, such as solubility, melting point, and crystalline structure, are influenced by its molecular composition and the presence of functional groups. Studies focusing on similar compounds have revealed how modifications in the tert-butyl group and the introduction of nitro groups can significantly alter these properties, affecting the compound's behavior in chemical syntheses and applications (T. Vasconcelos et al., 2006).

Scientific Research Applications

  • Catalytic Synthesis Processes Tert-butyl 3,5-dinitrobenzoate is involved in various catalytic synthesis processes. For instance, it can be utilized in the synthesis of 3,5-di-tert-butyl-4-hydroxybenzoic acid, an important intermediate in organic synthesis. This process uses bismuth-based C-H bond activation and CO2 insertion chemistry, highlighting the role of tert-butyl 3,5-dinitrobenzoate in advanced organic synthesis techniques (Kindra & Evans, 2014).

  • Electrochemical Synthesis The compound plays a role in the electrochemical synthesis of benzoxazole derivatives. Electrochemical oxidation of 3,5-di-tert-butylcatechol, which is closely related to tert-butyl 3,5-dinitrobenzoate, demonstrates its potential in green chemistry applications, providing an environmentally friendly method for synthesizing complex organic compounds (Salehzadeh, Nematollahi, & Hesari, 2013).

  • Development of Antibacterial Agents Research on lipophilic benzoxazoles, which can be derived from compounds similar to tert-butyl 3,5-dinitrobenzoate, has shown potential in developing new antibacterial agents. These compounds have exhibited activity against Mycobacterium tuberculosis and other bacterial strains (Vinšová, Horák, Buchta, & Kaustová, 2004).

  • Synthesis of Antioxidant Compounds Tert-butyl 3,5-dinitrobenzoate is involved in the synthesis of antioxidant compounds. For example, derivatives of 2,5-di-substituted 1,3,4-oxadiazoles bearing 2,6-di-tert-butylphenol moieties, synthesized from 3,5-di-tert-butyl-4-hydroxybenzoic acid, have shown significant free-radical scavenging ability (Shakir, Ariffin, & Abdulla, 2014).

  • Role in Solid-Liquid Phase Equilibrium Studies The compound is also significant in the study of solid-liquid phase equilibrium. Research involving 3,5-dinitrobenzoic acid, closely related to tert-butyl 3,5-dinitrobenzoate, provides insights into phase behavior in chemical systems, which is crucial for designing industrial processes (Li, Du, & Zhao, 2017).

  • Gas Permeation Properties in Polymers Tert-butyl 3,5-dinitrobenzoate derivatives contribute to the enhancement of gas permeation properties in polybenzimidazoles. Systematic structural variations in these polymers have led to improvements in gas permeability, which is vital for applications like gas separation membranes (Kumbharkar, Karadkar, & Kharul, 2006).

Safety And Hazards

Tert-butyl 3,5-dinitrobenzoate should be handled with care. Avoid dust formation, contact with skin and eyes, and inhalation. Use personal protective equipment and ensure adequate ventilation3. Keep away from open flames, hot surfaces, and sources of ignition. Use only non-sparking tools4.


properties

IUPAC Name

tert-butyl 3,5-dinitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O6/c1-11(2,3)19-10(14)7-4-8(12(15)16)6-9(5-7)13(17)18/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JETCTPYQTQUQPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50277720
Record name tert-butyl 3,5-dinitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50277720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3,5-dinitrobenzoate

CAS RN

5342-97-2
Record name 1,1-Dimethylethyl 3,5-dinitrobenzoate
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 3686
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005342972
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5342-97-2
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Record name tert-butyl 3,5-dinitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50277720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
OT BENFEY, JR Stanmyer Jr, B MILLIGAN… - The Journal of …, 1955 - ACS Publications
The use of 1-naphthylamine addition compounds of alkyl 3, 5-dinitrobenzoates as derivatives of alcohols was first proposed by Reichstein (1). Sutter (2) was able todistinguish the …
Number of citations: 2 pubs.acs.org
EH White, CA Aufdermarsh Jr - Journal of the American Chemical …, 1961 - ACS Publications
The decomposition of N-(»-butyl)-N-mtroso-trimethylacetamide inpentane in the presence of an excess of diazoethane yielded diazobutane and ethyl trimethylacetate. This result and …
Number of citations: 65 pubs.acs.org
GE DAVIS - 1971 - search.proquest.com
University Microfilms International Page 1 INFORMATION TO USERS This material was produced from a microfilm copy of the original document. While the most advanced …
Number of citations: 0 search.proquest.com
A Fry, M Oka - Journal of the American Chemical Society, 1979 - ACS Publications
Systematic carbon-14and carbon-13 tracer studies and other evidence have shown that-disubstituted ketones un-dergo acid-catalyzed rearrangements to isomeric ketones via a series …
Number of citations: 11 pubs.acs.org
B Peric Simov, F Wuggenig, K Mereiter… - Journal of the …, 2005 - ACS Publications
This paper describes the synthesis of chiral methanols [(R)- and (S)-CHDTOH] in a total of 12 steps starting from (chloromethyl)dimethylphenylsilane. The metalated carbamates derived …
Number of citations: 30 pubs.acs.org
B Neises, W Steglich - Angewandte Chemie International …, 1978 - Wiley Online Library
Addition of 4‐dimethylaminopyridine (DMAP) accelerates the dicyclohexylcarbo‐diimide (DCC)‐activated esterification of carboxylic acids to such an extent that side reactions are …
Number of citations: 787 onlinelibrary.wiley.com
M Večeřa, J Gasparič, M Večeřa, J Gasparič - Detection and Identification …, 1971 - Springer
The most suitable method for the detection and identification of alcohols is the utilization of the reaction with 3,5-dinitrobenzoyl chloride; the reaction has been very thoroughly studied …
Number of citations: 0 link.springer.com
DV Kinsman - 1969 - search.proquest.com
The purpose of this investigation was twofold. First> to generate epoxycarbonium ions, 1, either as stable species in solution or as reaction intermediates, and determine …
Number of citations: 0 search.proquest.com
VF Pozdnev, EA Smirnova… - … of the USSR., 1979 - Consultants Bureau Enterprises …
Number of citations: 0

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